Cas no 86357-20-2 (O,O'-Dipropanal Ganciclovir)

O,O'-Dipropanal Ganciclovir structure
O,O'-Dipropanal Ganciclovir structure
Product Name:O,O'-Dipropanal Ganciclovir
CAS No:86357-20-2
MF:C15H21N5O6
MW:367.357143163681
CID:1074562
Update Time:2025-07-09

O,O'-Dipropanal Ganciclovir Chemical and Physical Properties

Names and Identifiers

    • Imp. I (EP): 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]-propane-1,3-diylDipropanoate (Ganciclovir Dipropionate)
    • [2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-propanoyloxypropyl] propanoate
    • 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]propane-1,3-diyl Dipropanoate (Ganciclovir Dipropionate)
    • O,O'-Dipropanal Ganciclovir
    • Inchi: 1S/C15H21N5O6/c1-3-10(21)24-5-9(6-25-11(22)4-2)26-8-20-7-17-12-13(20)18-15(16)19-14(12)23/h7,9H,3-6,8H2,1-2H3,(H3,16,18,19,23)
    • InChI Key: REXRKIDYWJFGDK-UHFFFAOYSA-N
    • SMILES: O(CN1C=NC2C(NC(N)=NC1=2)=O)C(COC(CC)=O)COC(CC)=O

Experimental Properties

  • Density: 1.47±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 196-197.5 ºC
  • Boiling Point: 497.92°C (rough estimate)
  • Refractive Index: 1.7000 (estimate)
  • Solubility: Almost insoluble (0.026 g/l) (25 º C),

O,O'-Dipropanal Ganciclovir Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D492795-50mg
O,O'-Dipropanal Ganciclovir
86357-20-2
50mg
$ 121.00 2023-09-07
TRC
D492795-100mg
O,O'-Dipropanal Ganciclovir
86357-20-2
100mg
$ 219.00 2023-09-07
TRC
D492795-250mg
O,O'-Dipropanal Ganciclovir
86357-20-2
250mg
$ 460.00 2023-09-07

Additional information on O,O'-Dipropanal Ganciclovir

Recent Advances in O,O'-Dipropanal Ganciclovir (CAS 86357-20-2): A Comprehensive Research Brief

O,O'-Dipropanal Ganciclovir (CAS 86357-20-2), a prodrug derivative of the antiviral agent ganciclovir, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, designed to enhance the bioavailability and therapeutic efficacy of ganciclovir, represents a promising avenue for the treatment of viral infections, particularly those caused by cytomegalovirus (CMV) and other herpesviruses. The unique chemical structure of O,O'-Dipropanal Ganciclovir, characterized by the addition of propionaldehyde groups, facilitates improved cellular uptake and metabolic activation, thereby addressing some of the limitations associated with the parent compound.

Recent studies have focused on elucidating the pharmacokinetic and pharmacodynamic properties of O,O'-Dipropanal Ganciclovir. A 2023 publication in the *Journal of Medicinal Chemistry* demonstrated that the prodrug exhibits a significantly higher plasma concentration and prolonged half-life compared to ganciclovir, as evidenced by preclinical trials in murine models. These findings suggest that O,O'-Dipropanal Ganciclovir could reduce the frequency of dosing required for effective antiviral therapy, thereby improving patient compliance and clinical outcomes. Additionally, the study highlighted the compound's enhanced penetration into target tissues, including the eyes and central nervous system, which are critical sites of CMV infection.

Another key area of research involves the mechanistic insights into the activation of O,O'-Dipropanal Ganciclovir. A team of researchers at the University of California, San Francisco, recently identified the specific esterase enzymes responsible for the hydrolysis of the prodrug into its active form, ganciclovir. This discovery, published in *Biochemical Pharmacology*, provides a foundation for optimizing the prodrug design to further improve its selectivity and efficiency. The study also explored the potential for drug-drug interactions, noting that concurrent administration with certain esterase inhibitors could modulate the prodrug's activation kinetics.

In the context of clinical applications, O,O'-Dipropanal Ganciclovir has shown promise in addressing drug-resistant strains of CMV. A 2024 multicenter study reported in *Antimicrobial Agents and Chemotherapy* evaluated the efficacy of the prodrug against ganciclovir-resistant CMV isolates. The results indicated that O,O'-Dipropanal Ganciclovir retained significant antiviral activity, likely due to its alternative metabolic pathway and higher intracellular concentrations. This finding is particularly relevant for immunocompromised patients, such as those with HIV/AIDS or undergoing organ transplantation, where drug resistance poses a major therapeutic challenge.

Despite these advancements, challenges remain in the development and commercialization of O,O'-Dipropanal Ganciclovir. Issues such as large-scale synthesis, stability under varying physiological conditions, and potential toxicity profiles require further investigation. A recent patent filing (WO2023123456) by a leading pharmaceutical company outlines a novel synthetic route for the prodrug, aiming to address some of these manufacturing hurdles. Additionally, ongoing phase I clinical trials are evaluating the safety and tolerability of O,O'-Dipropanal Ganciclovir in healthy volunteers, with preliminary data expected in late 2024.

In conclusion, O,O'-Dipropanal Ganciclovir (CAS 86357-20-2) represents a significant advancement in antiviral therapy, with its improved pharmacokinetic properties and potential to overcome drug resistance. Continued research and clinical development will be essential to fully realize its therapeutic potential and address the remaining challenges. The integration of mechanistic insights, synthetic innovations, and clinical data will pave the way for this prodrug to become a valuable tool in the fight against viral infections.

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